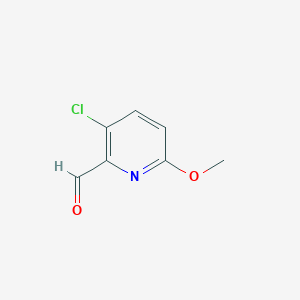

3-Chloro-6-methoxypicolinaldehyde

Description

3-Chloro-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is notable for its diverse applications in research and industry, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

3-chloro-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXSOYMWBQVQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679869 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-35-6 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 3-chloropicolinaldehyde as a starting material, which undergoes methoxylation under controlled conditions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and ether , and reagents like lithium alkylamides .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxypicolinaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as sodium chlorite (NaClO2) and TEMPO .

Reduction: Reduction reactions may involve reagents like .

Substitution: Substitution reactions often use reagents such as organolithium compounds and Grignard reagents .

Common Reagents and Conditions:

Oxidation: Sodium chlorite (NaClO2), TEMPO, sodium hypochlorite (NaClO), acetonitrile (CH3CN), and sodium phosphate buffer (pH = 6.7) at 35°C.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Organolithium compounds and Grignard reagents in solvents like THF and ether.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted picolinaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Chloro-6-methoxypicolinaldehyde has shown potential in the development of therapeutic agents, particularly in cancer treatment. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.09–9.05 | Induces apoptosis and cell cycle arrest |

| HCT-116 (Colon) | 4.46 | Inhibits ERK signaling pathway |

| A549 (Lung) | 9.58 | Triggers ROS accumulation |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent targeting specific pathways involved in tumor progression .

Protein Kinase Inhibition

The compound has also been studied for its inhibitory effects on protein kinases, which play crucial roles in cell signaling and cancer progression. For example:

| Protein Kinase | IC50 (nM) | Reference Compound |

|---|---|---|

| EGFR | 32 | Erlotinib |

| BRAFV600E | 45 | - |

These results indicate that this compound may serve as a lead compound for developing targeted therapies against specific cancer types .

Materials Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science, particularly in the synthesis of novel polymers and nanomaterials.

Synthesis of Functional Materials

The compound can be utilized as a building block in the synthesis of functionalized polymers with tailored properties for various applications, including drug delivery systems and sensors.

| Material Type | Application |

|---|---|

| Polymers | Drug delivery systems |

| Nanoparticles | Biosensors for detecting biomolecules |

This versatility makes this compound an attractive candidate for developing advanced materials with specific functionalities .

Environmental Science Applications

The environmental implications of compounds like this compound are also noteworthy, particularly concerning their potential use in remediation processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as auxin-type herbicides , affecting the growth of plants by binding to auxin receptors such as auxin signaling F-box protein 5 (AFB5) . This binding disrupts normal auxin signaling pathways, leading to inhibited plant growth.

Comparison with Similar Compounds

- 3-Chloro-6-methoxypyridazine

- 3-Chloro-6-pyrazolyl-picolinate

- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde

Comparison: 3-Chloro-6-methoxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Biological Activity

3-Chloro-6-methoxypicolinaldehyde is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of its biological properties, mechanisms of action, and applications in research.

- Molecular Formula : CHClNO

- Molecular Weight : 171.58 g/mol

- CAS Number : 1060810-35-6

This compound is classified as a hazardous substance, known to cause irritation upon contact with skin and eyes, and harmful if ingested.

This compound exhibits its biological effects primarily through the following mechanisms:

- Synthetic Auxin Herbicide Activity : Similar to other picolinate derivatives, it mimics the action of auxin, a natural plant hormone, leading to uncontrolled growth in plants, which ultimately results in their death.

- Cellular Effects : The compound influences various cellular processes by modulating cell signaling pathways, gene expression, and metabolism. It is also utilized in synthesizing fluorescent dyes for imaging biological materials.

Biochemical Analysis

The compound's interaction with biomolecules can lead to:

- Enzyme Inhibition : It can inhibit or activate specific enzymes, thus altering biochemical pathways.

- Gene Expression Modulation : Changes in gene expression can affect cellular function and metabolism.

Research Applications

This compound has diverse applications across different scientific domains:

- Chemistry : Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

- Biology : Investigated for its potential as an enzyme inhibitor and receptor ligand.

- Medicine : Explored for developing pharmaceuticals, including novel drug candidates targeting various diseases .

- Industry : Employed in producing agrochemicals and dyes.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds. Below is a comparison table highlighting its properties relative to related compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Auxin mimic; potential enzyme inhibitor |

| 3-Chloro-6-methoxypyridazine | Structure | Antimicrobial properties |

| 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | Structure | Antitumor activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents .

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to disease processes, indicating its potential role in drug development .

- Cytotoxicity Assessments : The compound has been tested for cytotoxic effects on different cancer cell lines. Results indicated that it possesses moderate cytotoxicity, suggesting further exploration as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.